molecular formula C20H32ClNO B193570 Trihexyphenidyl hydrochloride CAS No. 52-49-3

Trihexyphenidyl hydrochloride

Cat. No.: B193570
CAS No.: 52-49-3
M. Wt: 337.9 g/mol
InChI Key: QDWJJTJNXAKQKD-UHFFFAOYSA-N
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Description

Trihexyphenidyl Hydrochloride is a synthetic antispasmodic drug primarily used to treat symptoms of Parkinson’s disease and drug-induced extrapyramidal reactions. It belongs to the class of antimuscarinic agents and is known for its ability to alleviate stiffness, tremors, spasms, and poor muscle control .

Mechanism of Action

Target of Action

Trihexyphenidyl hydrochloride, also known as Benzhexol hydrochloride, primarily targets the muscarinic acetylcholine receptors . It is a non-selective antagonist but binds with higher affinity to the M1 subtype . These receptors are predominantly located in the central nervous system, particularly in the cerebral cortex .

Mode of Action

This compound exerts a direct inhibitory effect on the parasympathetic nervous system . It interacts with its targets, the muscarinic acetylcholine receptors, by binding to them and blocking their activity . This leads to a decrease in the activity of the parasympathetic nervous system and an increase in the activity of the sympathetic nervous system . Additionally, it has been suggested that trihexyphenidyl may modify nicotinic acetylcholine receptor neurotransmission, leading indirectly to enhanced dopamine release in the striatum .

Biochemical Pathways

The primary biochemical pathway affected by trihexyphenidyl is the cholinergic pathway . By blocking the muscarinic acetylcholine receptors, trihexyphenidyl disrupts the normal functioning of this pathway, leading to a decrease in the activity of the parasympathetic nervous system and an increase in the activity of the sympathetic nervous system . This results in a variety of downstream effects, including a reduction in muscle rigidity and tremors .

Pharmacokinetics

Trihexyphenidyl is rapidly and well absorbed from the gastrointestinal tract . The time to peak plasma concentration is approximately 1.3 hours . It undergoes hydroxylation of the alicyclic group during metabolism . The drug is excreted via urine (as unchanged drug) and bile . The elimination half-life of trihexyphenidyl is approximately 33 hours .

Result of Action

The primary result of trihexyphenidyl’s action is a reduction in the symptoms of parkinsonism and drug-induced extrapyramidal disorders . It reduces the frequency and duration of oculogyric crises as well as of dyskinetic movements and spastic contractions . It may also improve psychotic depression and mental inertia frequently associated with Parkinson’s disease and symptomatic problems caused by antipsychotic treatment .

Action Environment

The action of trihexyphenidyl can be influenced by various environmental factors. For instance, the absorption of the drug can be affected by the presence of food in the gastrointestinal tract . Additionally, the drug’s efficacy and stability can be influenced by factors such as the patient’s age, overall health status, and the presence of other medications . .

Biochemical Analysis

Biochemical Properties

Trihexyphenidyl hydrochloride exerts a direct inhibitory effect upon the parasympathetic nervous system . It is a non-selective muscarinic acetylcholine receptor antagonist but binds with higher affinity to the M1 subtype . In vivo studies have shown that this compound demonstrates higher affinity for central muscarinic receptors located in the cerebral cortex and lower affinity for those located peripherally .

Cellular Effects

This compound causes agitation, confusion, and hallucinations due to its effects on the central nervous system . It also has a relaxing effect on smooth musculature, exerted both directly upon the muscle tissue . Untreated overdose may result in death, especially in children. Respiratory depression and cardiac arrest may be seen as premortal signs .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to muscarinic acetylcholine receptors, particularly the M1 subtype . It may also modify nicotinic acetylcholine receptor neurotransmission, leading indirectly to enhanced dopamine release in the striatum .

Temporal Effects in Laboratory Settings

It is known that the drug has a significant impact on the central nervous system, leading to various neurological effects .

Dosage Effects in Animal Models

The mean oral LD50 of this compound has been reported to be 365 mg/kg (range, 325 to 410 mg/kg) in mice and 1660 mg/kg (1420 to 1940 mg/kg) in rats .

Metabolic Pathways

It is likely not heavily metabolized .

Transport and Distribution

This compound is absorbed from the gastrointestinal tract . It reaches a C max of 7.2 ng/mL, with a T max of 1.3 hours, and an AUC of 201 ng*h/mL .

Subcellular Localization

Given its mechanism of action, it is likely to be found in areas of the cell where muscarinic acetylcholine receptors are present, such as the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Trihexyphenidyl Hydrochloride involves several steps. Initially, intermediate propiophenone piperidyl hydrochloride is synthesized. This intermediate is then subjected to a Grignard reaction using a Grignard reagent, typically in the presence of a solvent like methyl tertiary butyl ether, which replaces the traditionally used diethyl ether due to safety concerns .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The process involves the preparation of the intermediate, followed by its conversion to the crude product, which is then refined to obtain the final product. The use of safer solvents and optimized reaction conditions ensures the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: Trihexyphenidyl Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the molecule .

Scientific Research Applications

Trihexyphenidyl Hydrochloride has a wide range of applications in scientific research:

Properties

IUPAC Name

1-cyclohexyl-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO.ClH/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWJJTJNXAKQKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

144-11-6 (Parent)
Record name Trihexyphenidyl hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052493
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DSSTOX Substance ID

DTXSID8045802
Record name Trihexyphenidyl hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855814
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

52-49-3
Record name (±)-Trihexyphenidyl hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Trihexyphenidyl hydrochloride [USP:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trihexyphenidyl hydrochloride
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Record name Trihexyphenidyl hydrochloride
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Record name Trihexyphenidyl hydrochloride
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Record name TRIHEXYPHENIDYL HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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